molecular formula C24H27N3O3 B11023356 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11023356
M. Wt: 405.5 g/mol
InChI Key: UZTLKMZKHDXKTE-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperidin-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    N-Alkylation: The attachment of the 4-phenylpiperidin-1-ylmethyl group is usually done through N-alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazinone derivatives.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the piperidine moiety, which may affect its biological activity.

    2-[(4-Phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Lacks the 3,4-dimethoxyphenyl group, potentially altering its pharmacological profile.

    6-(3,4-Dimethoxyphenyl)-2-methylpyridazin-3(2H)-one: Substituted with a methyl group instead of the piperidine moiety.

Uniqueness

The unique combination of the 3,4-dimethoxyphenyl group and the 4-phenylpiperidin-1-ylmethyl group in 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C24H27N3O3/c1-29-22-10-8-20(16-23(22)30-2)21-9-11-24(28)27(25-21)17-26-14-12-19(13-15-26)18-6-4-3-5-7-18/h3-11,16,19H,12-15,17H2,1-2H3

InChI Key

UZTLKMZKHDXKTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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